molecular formula C16H17BrN2O3S B2880832 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine CAS No. 1903448-98-5

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine

Cat. No.: B2880832
CAS No.: 1903448-98-5
M. Wt: 397.29
InChI Key: JCAAKULUMYHBPK-UHFFFAOYSA-N
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Description

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine is a complex organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a bromopyridine moiety

Scientific Research Applications

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of fine chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfonyl group, and finally, the bromopyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, while the pyrrolidine ring can enhance the compound’s binding affinity. The bromopyridine moiety can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Benzylsulfonyl compounds: These compounds contain the benzylsulfonyl group and are used in various chemical and biological applications.

    Bromopyridine derivatives: These compounds feature the bromopyridine moiety and are used in organic synthesis and medicinal chemistry.

Uniqueness

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-3-bromopyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-3-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c17-15-7-4-9-18-16(15)22-14-8-10-19(11-14)23(20,21)12-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAAKULUMYHBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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